![molecular formula C25H28F2O B14793702 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 123560-57-6](/img/structure/B14793702.png)
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene is a fluorinated liquid-crystal monomer (LCM). This compound is known for its unique structural properties, which make it valuable in various applications, particularly in the field of liquid crystal displays (LCDs). The presence of fluorine atoms and the ethynyl group contribute to its distinct chemical behavior and physical properties .
Métodos De Preparación
The synthesis of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and fluorinated reagents.
Reaction Conditions: The reactions typically require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The presence of fluorine atoms allows for substitution reactions, where other functional groups can replace the fluorine atoms
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is widely used in the production of liquid crystal displays (LCDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)cyclohexyl]methoxy]benzene: This compound has a similar structure but with a different functional group.
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)cyclohexyl]benzene: Another similar compound with slight variations in its structure
The uniqueness of this compound lies in its specific combination of functional groups and fluorinated structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
123560-57-6 |
|---|---|
Fórmula molecular |
C25H28F2O |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-ethoxy-2,3-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C25H28F2O/c1-3-5-18-6-11-20(12-7-18)21-13-8-19(9-14-21)10-15-22-16-17-23(28-4-2)25(27)24(22)26/h8-9,13-14,16-18,20H,3-7,11-12H2,1-2H3 |
Clave InChI |
LHHCXPLNJQVGFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


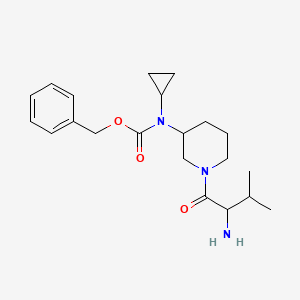
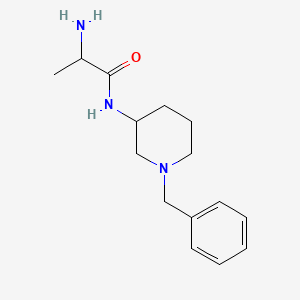
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
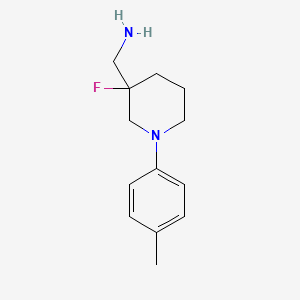
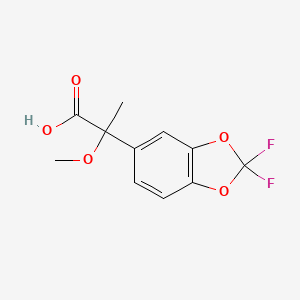
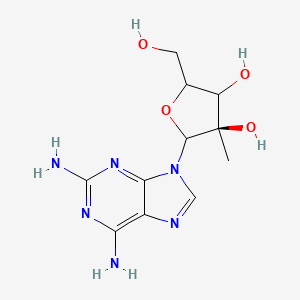
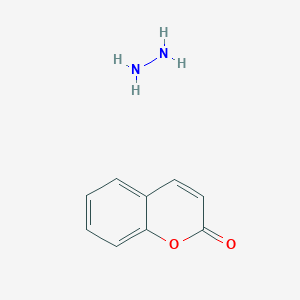

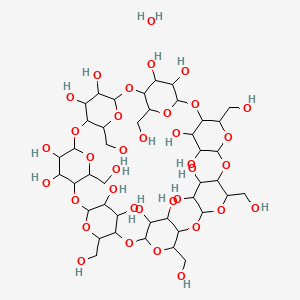
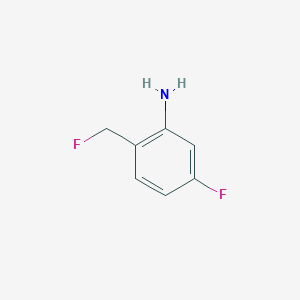
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
